An In-Depth Technical Guide to Dicresulene: Structure, Synthesis, and Properties
An In-Depth Technical Guide to Dicresulene: Structure, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dicresulene, with the systematic IUPAC name 5,5'-Methylenebis(2-hydroxy-4-methylbenzenesulfonic acid), is a significant chemical entity closely related to the topical antiseptic and hemostatic agent, Policresulen. As a well-defined dimeric structure, Dicresulene serves as a crucial reference point in the quality control and impurity profiling of Policresulen-based pharmaceutical products. This guide provides a comprehensive overview of the chemical structure, synthesis, physicochemical properties, and known biological context of Dicresulene, tailored for professionals in the fields of chemical research and drug development.
Chemical Identity and Structure
Dicresulene is an aromatic sulfonic acid derivative characterized by two sulfonated cresol units linked by a methylene bridge. Its chemical identity is rigorously defined by the following identifiers:
| Identifier | Value | Source |
| IUPAC Name | 2-hydroxy-5-[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid | [1] |
| Synonyms | 5,5'-Methylenebis(2-hydroxy-4-methylbenzenesulfonic acid); 3,3′-Methylenebis[6-hydroxy-4-methylbenzenesulfonic acid] | [2][3] |
| CAS Number | 78480-14-5 | [2][3] |
| Molecular Formula | C₁₅H₁₆O₈S₂ | [2][4] |
| Molecular Weight | 388.41 g/mol | [2][4] |
| Canonical SMILES | CC1=CC(=C(C=C1CC2=CC(=C(C=C2O)S(=O)(=O)O)C)O)S(=O)(=O)O | Inferred from IUPAC name and structural components |
The structural formula of Dicresulene is presented below in a 2D diagram, generated from its known connectivity.
Caption: 2D Chemical Structure of Dicresulene.
Synthesis of Dicresulene
Dicresulene is known to be an impurity in the production of Policresulen, which is a polycondensation product of meta-cresolsulfonic acid and formaldehyde.[5] This indicates that the synthesis of Dicresulene involves the reaction of a sulfonated cresol with formaldehyde. A plausible synthetic pathway is the electrophilic aromatic substitution reaction where formaldehyde acts as the electrophile, linking two molecules of 2-hydroxy-4-methylbenzenesulfonic acid.
Conceptual Synthesis Workflow
The synthesis can be conceptualized as a two-step process:
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Sulfonation of m-Cresol: The starting material, m-cresol, is first sulfonated to produce 2-hydroxy-4-methylbenzenesulfonic acid.
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Methylene Bridge Formation: The resulting sulfonic acid then undergoes a condensation reaction with formaldehyde, which forms the methylene bridge between two molecules of the sulfonated cresol.
Caption: Conceptual workflow for the synthesis of Dicresulene.
Exemplary Laboratory-Scale Synthesis Protocol
Materials:
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m-Cresol
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Concentrated sulfuric acid (98%)
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Formaldehyde solution (37% in water)
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Sodium hydroxide
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Hydrochloric acid
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Suitable solvent (e.g., water, acetic acid)
Procedure:
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Sulfonation of m-Cresol:
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In a reaction vessel equipped with a stirrer and a thermometer, carefully add m-cresol to an equimolar amount of concentrated sulfuric acid while maintaining the temperature below 50°C.
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Stir the mixture at a controlled temperature (e.g., 100-120°C) for several hours to ensure complete sulfonation. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture and slowly pour it into ice-cold water to precipitate the crude 2-hydroxy-4-methylbenzenesulfonic acid.
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Isolate the product by filtration and wash with cold water.
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Condensation with Formaldehyde:
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Dissolve the synthesized 2-hydroxy-4-methylbenzenesulfonic acid in a suitable solvent (e.g., aqueous solution).
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Add approximately 0.5 molar equivalents of formaldehyde solution to the reaction mixture.
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Adjust the pH of the solution to acidic or basic conditions, as the condensation reaction can be catalyzed by either acid or base.
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Heat the mixture under reflux for a defined period, monitoring the formation of Dicresulene by TLC or HPLC.
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After the reaction is complete, cool the mixture and adjust the pH to precipitate the Dicresulene.
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Collect the crude product by filtration.
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Purification:
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The crude Dicresulene can be purified by recrystallization from a suitable solvent system (e.g., water-ethanol mixture).
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The purity of the final product should be confirmed by analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.
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Physicochemical Properties
The physicochemical properties of Dicresulene are crucial for its handling, formulation, and understanding its behavior in biological systems.
| Property | Value/Description | Source |
| Appearance | White to light beige solid | [4] |
| Solubility | Slightly soluble in DMSO and Methanol. As a sulfonic acid, it is expected to have high aqueous solubility. | [4] |
| pKa (predicted) | -0.74 ± 0.50 (for the sulfonic acid groups) | [4] |
| Density (predicted) | 1.593 ± 0.06 g/cm³ | [4] |
The presence of two sulfonic acid groups and two hydroxyl groups imparts a high degree of polarity to the Dicresulene molecule, which is consistent with its expected high solubility in water.[5][6] The predicted low pKa value is characteristic of strong sulfonic acids.
Biological and Pharmaceutical Context
Dicresulene is primarily of interest due to its status as a known impurity of Policresulen.[2] Policresulen is utilized in medicine for its antiseptic and hemostatic properties. It is used in gynecology for the treatment of cervicitis and vaginal infections, and in dermatology for the treatment of skin lesions and for hemostasis after minor surgical procedures.[5]
The mechanism of action of Policresulen is attributed to its high acidity and its ability to coagulate proteins.[7] This leads to the selective denaturation of necrotic or pathological tissue, while leaving healthy tissue largely unaffected. Its antimicrobial effect is broad-spectrum, targeting bacteria, fungi, and some viruses.[6] It is highly probable that Dicresulene, being a significant and structurally related component, contributes to the overall biological activity profile of Policresulen.
While specific antimicrobial data for pure Dicresulene is scarce, the known broad-spectrum activity of Policresulen suggests that Dicresulene would also exhibit antimicrobial properties. Further research is warranted to elucidate the specific contribution of Dicresulene to the therapeutic effects and potential side effects of Policresulen preparations.
Conclusion
Dicresulene is a well-defined chemical compound that is intrinsically linked to the pharmaceutical agent Policresulen. Its defined structure provides a valuable analytical standard for the quality control of Policresulen. The synthesis of Dicresulene is based on established organic chemistry principles of sulfonation and formaldehyde condensation. Its physicochemical properties are dominated by the presence of polar sulfonic acid and hydroxyl groups, leading to high aqueous solubility. While its specific biological activities are not extensively studied in isolation, its structural similarity to the active components of Policresulen suggests a contribution to the overall therapeutic profile of this drug. This technical guide provides a foundational understanding of Dicresulene for researchers and professionals in the pharmaceutical sciences, highlighting the need for further investigation into its specific biological and pharmacological properties.
References
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PubChem. (n.d.). Policresulen. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 78480-14-5 | Product Name : Dicresulene. Retrieved from [Link]
Sources
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- 2. dicresulene | 78480-14-5 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
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